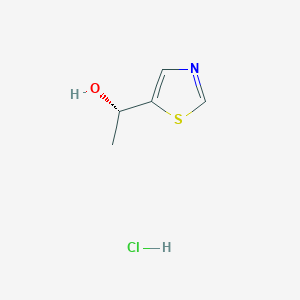

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride

Descripción general

Descripción

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride, also known as thiazol-5-yl ethyl alcohol hydrochloride, is an organic compound used in many laboratory experiments. It is an important reagent in the synthesis of other compounds, and it has a wide range of applications in scientific research, including the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

- Scientific Field : Pharmacology and Medicine .

- Summary of Application : Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .

- Methods of Application : One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .

- Results or Outcomes : Thiazole derivatives exhibit vibrant biological activity and have been found to act in an antibacterial manner .

Fungicides

- Scientific Field : Agriculture and Plant Pathology .

- Summary of Application : Benzimidazole fungicides, which are based on a similar ring structure to thiazole, are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

- Methods of Application : These fungicides are widely used in agriculture to prevent and control various plant diseases caused by fungi .

- Results or Outcomes : Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Foldamers and Peptidomimetic Applications

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of Application : Chiral 1,5-disubstituted 1,2,3-triazoles, which are similar to thiazole derivatives, have gained increasing interest among peptidic foldamers. They are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

- Methods of Application : These compounds are synthesized via a ruthenium-catalyzed azide alkyne cycloaddition (RuAAC). They can be inserted into various peptide sequences to effect structural diversity .

- Results or Outcomes : These results may facilitate new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .

Synthetic Precursors of New Heterocycles

- Scientific Field : Organic Chemistry .

- Summary of Application : Acyl thioureas, which are similar to thiazole derivatives, have extensive applications as synthetic precursors of new heterocycles .

- Methods of Application : These compounds are synthesized and used in the creation of several important heterocyclic compounds .

- Results or Outcomes : Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

Peptidic Foldamers and Peptidomimetic Applications

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of Application : Chiral 1,5-disubstituted 1,2,3-triazoles, which are similar to thiazole derivatives, have gained increasing interest among peptidic foldamers. They are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

- Methods of Application : These compounds are synthesized via a ruthenium-catalyzed azide alkyne cycloaddition (RuAAC). They can be inserted into various peptide sequences to effect structural diversity .

- Results or Outcomes : These results may facilitate new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .

Synthetic Precursors of New Heterocycles

- Scientific Field : Organic Chemistry .

- Summary of Application : Acyl thioureas, which are similar to thiazole derivatives, have extensive applications as synthetic precursors of new heterocycles .

- Methods of Application : These compounds are synthesized and used in the creation of several important heterocyclic compounds .

- Results or Outcomes : Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

Propiedades

IUPAC Name |

(1S)-1-(1,3-thiazol-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS.ClH/c1-4(7)5-2-6-3-8-5;/h2-4,7H,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGJSNMDNXPFLR-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CS1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)

![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)

![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)

![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)